

# A Technical Guide to 1-Bromo-1-fluorocyclohexane: Structure, Synthesis, and Analysis

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## Compound of Interest

Compound Name: **1-Bromo-1-fluorocyclohexane**

Cat. No.: **B14755323**

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## Abstract

**1-Bromo-1-fluorocyclohexane** is a halogenated aliphatic cyclic compound with potential applications in organic synthesis and drug discovery. Its unique geminal bromo- and fluoro-substituents on a cyclohexane ring make it an intriguing building block for introducing these halogens into more complex molecules. This technical guide provides a comprehensive overview of the chemical structure, properties, a plausible synthetic route, and detailed analytical methodologies for the characterization of **1-Bromo-1-fluorocyclohexane**. While specific experimental data for this compound is limited, this guide consolidates available information and presents generalized protocols based on closely related structures to facilitate further research and application.

## Chemical Structure and Properties

**1-Bromo-1-fluorocyclohexane** possesses a cyclohexane ring with a bromine and a fluorine atom attached to the same carbon atom (C1).

Chemical Structure:

- Molecular Formula: C<sub>6</sub>H<sub>10</sub>BrF[1]

- IUPAC Name: **1-bromo-1-fluorocyclohexane**[\[1\]](#)
- CAS Number: While a specific CAS number for **1-bromo-1-fluorocyclohexane** is not readily available, related isomers like 1-bromo-2-fluorocyclohexane have the CAS number 656-57-5.
- Canonical SMILES: C1CCC(CC1)(F)Br[\[1\]](#)
- InChI: InChI=1S/C6H10BrF/c7-6(8)4-2-1-3-5-6/h1-5H2[\[1\]](#)
- InChIKey: BNPNIFIUQOPWRT-UHFFFAOYSA-N[\[1\]](#)

## Physicochemical Properties

Quantitative data for **1-Bromo-1-fluorocyclohexane** is primarily based on computational models available through databases like PubChem.

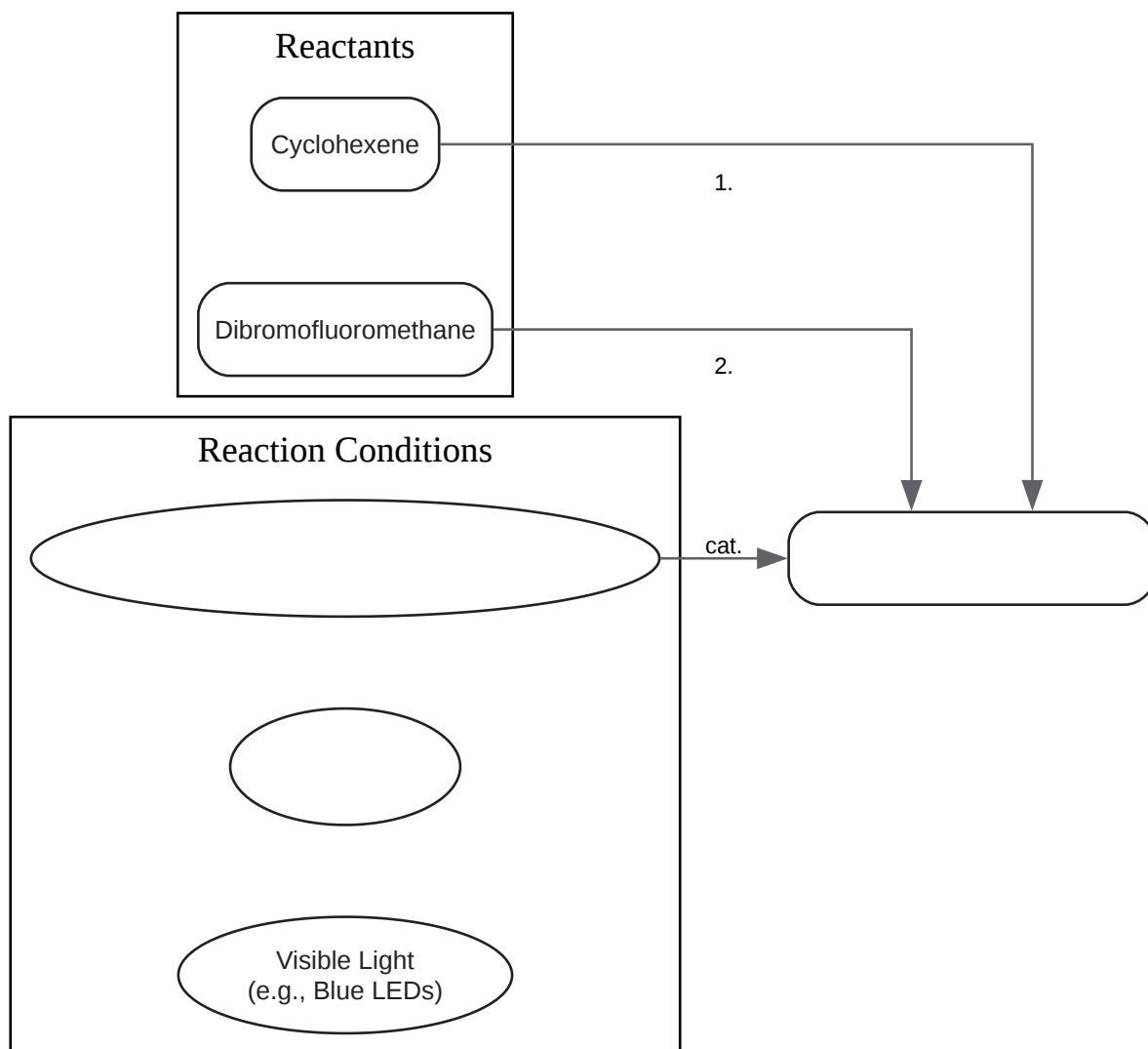
Property	Value	Source
Molecular Weight	181.05 g/mol	PubChem <a href="#">[1]</a>
Monoisotopic Mass	179.99499 Da	PubChem <a href="#">[1]</a>
XLogP3	3.1	PubChem <a href="#">[1]</a>
Hydrogen Bond Donor Count	0	PubChem <a href="#">[1]</a>
Hydrogen Bond Acceptor Count	1	PubChem <a href="#">[1]</a>
Rotatable Bond Count	0	PubChem <a href="#">[1]</a>
Exact Mass	179.99499 g/mol	PubChem <a href="#">[1]</a>
Topological Polar Surface Area	0 Å <sup>2</sup>	PubChem <a href="#">[1]</a>
Heavy Atom Count	8	PubChem <a href="#">[1]</a>
Complexity	76.6	PubChem <a href="#">[1]</a>

## Synthesis of 1-Bromo-1-fluorocyclohexane

A specific, detailed experimental protocol for the synthesis of **1-Bromo-1-fluorocyclohexane** is not widely reported in the literature. However, a plausible and modern synthetic approach can be adapted from the photoredox-catalyzed addition of dibromofluoromethane to alkenes.<sup>[2]</sup> This method offers a direct route to 1-bromo-1-fluoroalkanes.

## Proposed Synthetic Pathway: Photoredox Catalysis

The synthesis would involve the reaction of cyclohexene with dibromofluoromethane ( $\text{CHBr}_2\text{F}$ ) under photoredox catalysis.



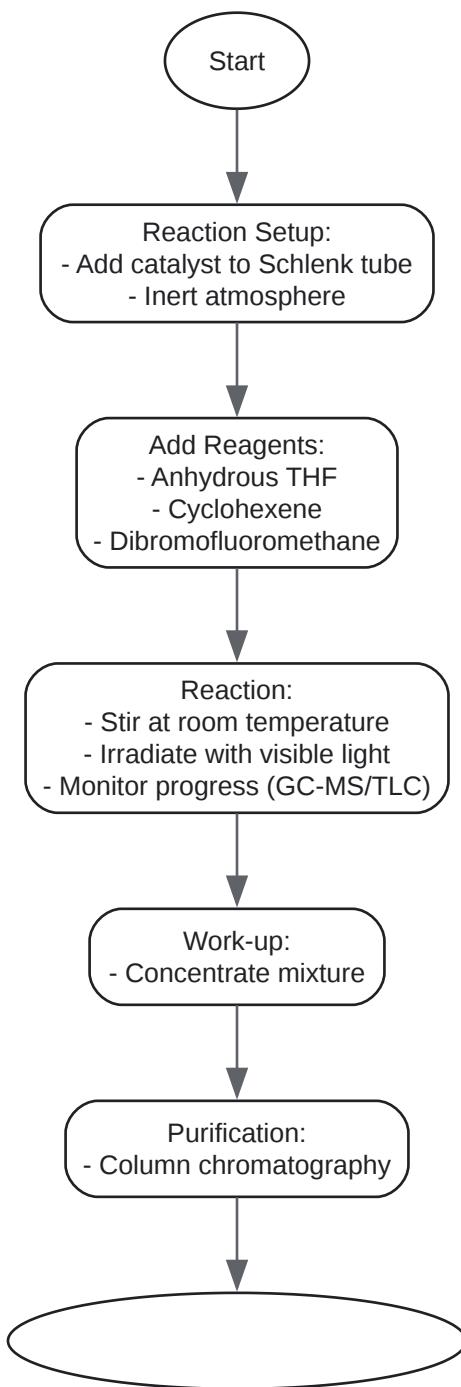
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Caption: Proposed synthesis of **1-Bromo-1-fluorocyclohexane** via photoredox catalysis.

## Experimental Protocol (Generalized)

This protocol is a general guideline and would require optimization for the specific synthesis of **1-Bromo-1-fluorocyclohexane**.

- **Reaction Setup:** To an oven-dried Schlenk tube, add the photoredox catalyst (e.g.,  $[\text{Ir}(\text{dF}(\text{CF}_3)\text{ppy})_2(\text{dtbbpy})]\text{PF}_6$ , 1-2 mol%). The tube is then sealed, evacuated, and backfilled with an inert atmosphere (e.g., nitrogen or argon).
- **Addition of Reagents:** Add anhydrous solvent (e.g., THF). Add cyclohexene (1.0 eq) followed by dibromofluoromethane ( $\text{CHBr}_2\text{F}$ , typically in excess, e.g., 2.0-3.0 eq) via syringe.
- **Reaction:** The reaction mixture is stirred and irradiated with a light source (e.g., blue LEDs) at room temperature for a specified time (e.g., 12-24 hours), with reaction progress monitored by GC-MS or TLC.
- **Work-up:** Upon completion, the reaction mixture is concentrated under reduced pressure. The residue is then purified by column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate) to afford the pure **1-Bromo-1-fluorocyclohexane**.



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Caption: Generalized experimental workflow for the synthesis of **1-Bromo-1-fluorocyclohexane**.

## Analytical Characterization

A combination of spectroscopic techniques is essential for the unambiguous characterization of **1-Bromo-1-fluorocyclohexane**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of **1-Bromo-1-fluorocyclohexane**.  $^1\text{H}$ ,  $^{13}\text{C}$ , and  $^{19}\text{F}$  NMR spectra would provide key information.

### Expected Spectral Features:

- $^1\text{H}$  NMR: The spectrum is expected to show complex multiplets for the cyclohexane ring protons. The chemical shifts will be influenced by the electronegative bromine and fluorine atoms.
- $^{13}\text{C}$  NMR: The carbon atom attached to both bromine and fluorine (C1) will be significantly downfield and will likely appear as a doublet due to coupling with the fluorine atom. The other carbon atoms of the cyclohexane ring will appear at higher fields.
- $^{19}\text{F}$  NMR: A single resonance is expected, which may be broadened or show complex coupling with the neighboring protons.

### Experimental Protocol (Generalized):

- Sample Preparation: Dissolve approximately 10-20 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$ ) in a 5 mm NMR tube. Add a small amount of an internal standard (e.g., TMS for  $^1\text{H}$  and  $^{13}\text{C}$  NMR).
- Instrumentation: A standard NMR spectrometer with a proton frequency of 300 MHz or higher.
- Data Acquisition:
  - $^1\text{H}$  NMR: Acquire the spectrum with a sufficient number of scans.
  - $^{13}\text{C}$  NMR: Acquire the spectrum with proton decoupling.
  - $^{19}\text{F}$  NMR: Acquire the spectrum with or without proton decoupling.

## Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for determining the molecular weight and fragmentation pattern of **1-Bromo-1-fluorocyclohexane**.

Expected Spectral Features:

- Molecular Ion Peak: The mass spectrum should show a molecular ion peak ( $M^+$ ) corresponding to the molecular weight of the compound (181.05 g/mol). Due to the presence of bromine, a characteristic isotopic pattern with two peaks of nearly equal intensity (for  $^{79}\text{Br}$  and  $^{81}\text{Br}$ ) separated by 2 m/z units will be observed for the molecular ion and any bromine-containing fragments.
- Fragmentation: Common fragmentation pathways would involve the loss of Br, F, HBr, and HF.

Experimental Protocol (Generalized):

- Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
- GC Parameters:
  - Column: A non-polar capillary column (e.g., DB-5ms).
  - Carrier Gas: Helium.
  - Oven Program: A temperature gradient program to ensure good separation (e.g., start at 50°C, ramp to 250°C).
- MS Parameters:
  - Ionization Mode: Electron Ionization (EI) at 70 eV.
  - Mass Range: Scan a mass range of m/z 40-300.

## Infrared (IR) Spectroscopy

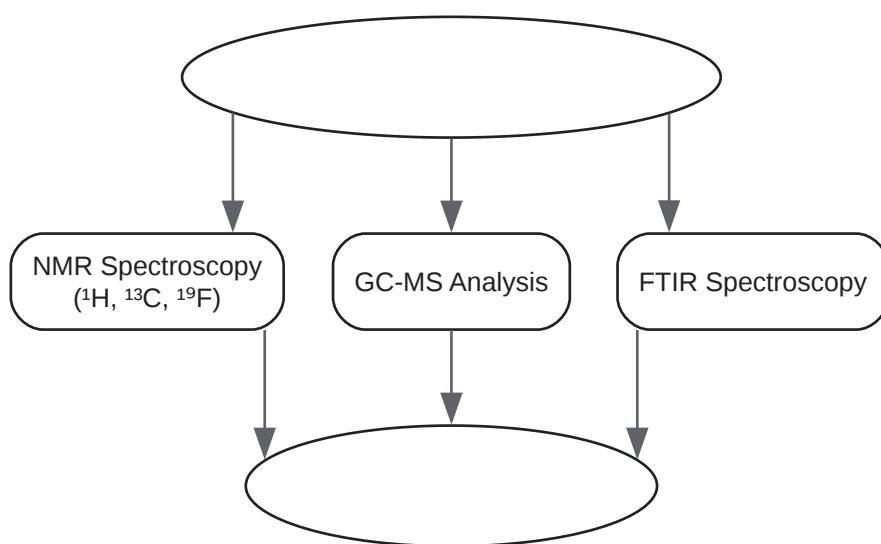
IR spectroscopy can be used to identify the functional groups present in the molecule.

#### Expected Spectral Features:

- C-H stretching: Strong absorptions in the 2850-3000  $\text{cm}^{-1}$  region.
- C-H bending: Absorptions in the 1440-1470  $\text{cm}^{-1}$  region.
- C-F stretching: A strong absorption band typically in the 1000-1100  $\text{cm}^{-1}$  region.
- C-Br stretching: An absorption in the 500-600  $\text{cm}^{-1}$  region.

#### Experimental Protocol (Generalized):

- Sample Preparation: For a liquid sample, a thin film can be prepared by placing a drop of the sample between two salt plates (e.g., NaCl or KBr) or by using an Attenuated Total Reflectance (ATR) accessory.
- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
- Data Acquisition: Record the spectrum over the range of 4000-400  $\text{cm}^{-1}$ . A background spectrum should be collected and subtracted from the sample spectrum.



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Caption: General analytical workflow for the characterization of **1-Bromo-1-fluorocyclohexane**.

## Biological Activity and Reactivity

### Potential Biological Activity

While there is no specific data on the biological activity of **1-Bromo-1-fluorocyclohexane**, halogenated organic compounds are known to exhibit a wide range of biological activities.<sup>[3][4]</sup> The presence of both bromine and fluorine may impart interesting pharmacological properties. For instance, various halogenated cyclohexanes have been investigated for their antimicrobial properties.<sup>[5]</sup> Further research is needed to explore the potential biological activities of this specific compound.

## Reactivity

The presence of two different halogens on the same carbon atom suggests a rich and varied reactivity profile for **1-Bromo-1-fluorocyclohexane**.

- Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions, where either the bromide or the fluoride acts as a leaving group. Bromide is generally a better leaving group than fluoride.
- Elimination Reactions: Treatment with a strong base could lead to elimination reactions, forming a fluorinated cyclohexene derivative.
- Grignard Reagent Formation: The C-Br bond can be used to form a Grignard reagent, which is a versatile intermediate in organic synthesis for forming new carbon-carbon bonds.

## Conclusion

**1-Bromo-1-fluorocyclohexane** is a halogenated cyclohexane with potential as a synthetic building block. This guide has provided a summary of its chemical structure and computed properties. While specific experimental data is scarce, a plausible synthetic route via photoredox catalysis and generalized analytical protocols for its characterization using NMR, GC-MS, and IR spectroscopy have been outlined. Further experimental investigation into the synthesis, characterization, reactivity, and biological activity of **1-Bromo-1-fluorocyclohexane** is warranted to fully explore its potential in chemical synthesis and drug development.

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